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Compound of Interest

Compound Name: 3-Aminoindol-2-one

CAS No.: 612-53-3

Cat. No.: B1496103

Get Quote

Executive Summary: The Evolution of the Oxindole
Scaffold
The 3-aminoindol-2-one (also known as 3-amino-2-oxindole) scaffold represents a critical

pharmacophore in medicinal chemistry, distinct from its widely commercialized 3-alkylidene

cousins like Sunitinib. While the 3-alkylidene derivatives (linked via a double bond) function

primarily as ATP-competitive kinase inhibitors by mimicking the adenine ring, the 3-amino

derivatives (linked via a single bond) offer a unique sp3-hybridized C3 center. This structural

feature allows for the creation of chiral leads and spirocyclic compounds that access novel

chemical space, improving specificity and overcoming the solubility limitations often seen in

planar kinase inhibitors.

This guide objectively compares the SAR of the emerging 3-amino subclass against the

established 3-alkylidene standards, supported by experimental protocols and kinase inhibition

data.
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To understand the SAR, one must distinguish between the two primary configurations of the

C3-substituted oxindole core.

The Two Classes
Class A: 3-Alkylideneindolin-2-ones (The Standard)

Structure: C3 is sp2 hybridized, connected to a heteroaryl/aryl group via a double bond.

Example: Sunitinib, Nintedanib.

Mechanism: Planar geometry allows deep insertion into the kinase ATP-binding pocket.

Limitation: High planarity can lead to poor solubility and "flat" SAR landscapes.

Class B: 3-Aminoindol-2-ones (The Emerging Scaffold)

Structure: C3 is sp3 hybridized, bearing a free or substituted amino group (–NHR, –

NHCOR).

Feature: The sp3 center creates a "kink" in the molecule, enabling 3D-spatial exploration

of the binding pocket.

Challenge: The free primary amine at C3 is prone to oxidative dimerization; thus, stable

derivatives (amides, ureas, or spiro-cycles) are preferred for drug development.
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Figure 1: Structural evolution from the planar isatin core to the 3D-active 3-amino and spiro-

oxindole scaffolds.

Detailed SAR Analysis
Modification at N-1 (The "Head")
The nitrogen at position 1 (N-1) is the primary hydrogen bond donor to the kinase hinge region

(typically interacting with the carbonyl of Glu or Leu residues).

Free NH: Essential for maximum potency in most kinase targets (e.g., VEGFR, CDK2).

Alkylation (N-Me, N-Et): Generally abolishes or drastically reduces activity by disrupting the

critical H-bond donor capability.

Bioisosteres: N-Acetylation is tolerated in specific non-kinase targets (e.g., anticonvulsants)

but detrimental for kinase inhibition.

The C-3 Interface (The "Linker")
This is the critical differentiator between the two classes.

3-Alkylidene (Double Bond):

Geometry: The Z-isomer is thermodynamically more stable and biologically active than the

E-isomer due to steric freedom allowing the C3-substituent to engage the gatekeeper

residue.

SAR Insight: Activity is driven by the electron density of the attached aryl ring. Electron-

withdrawing groups (EWGs) on the benzylidene ring often enhance potency against

tyrosine kinases.

3-Amino (Single Bond):

Chirality: The (S)-enantiomer is frequently more potent in asymmetric syntheses involving

chiral catalysts (e.g., Sc(OTf)3 complexes).
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Functionalization:

Amides (-NHCO-R): Improves stability. Bulky hydrophobic R groups (e.g., substituted

phenyl) target the hydrophobic back-pocket of the enzyme.

Ureas (-NHCONH-R): Introduces an extra H-bond donor/acceptor site, often improving

selectivity for specific kinases like c-Src or CDK2.

Substitution on the Benzene Ring (C-4 to C-7)
C-5 Position: The most sensitive site for modulation.

F/Cl Substitution: Enhances metabolic stability (blocks metabolism) and increases

lipophilicity. 5-Fluoro analogs often show 2-5x greater potency than unsubstituted parents.

Bulky Groups: Large groups at C-5 can clash with the ATP binding roof, reducing activity.

C-6 Position: often tolerates solubilizing groups (e.g., morpholine, piperazine) which project

into the solvent front, improving oral bioavailability without compromising binding.

Performance Comparison: 3-Amino vs. 3-Alkylidene
The following table contrasts the biological performance of a representative 3-amino derivative

(Compound 2f, a c-Src inhibitor) against the standard 3-alkylidene (Sunitinib, a VEGFR

inhibitor).

Table 1: Comparative Potency and Physicochemical Profile
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Note: While 3-alkylidenes are currently more potent in absolute nanomolar terms for

established targets, 3-amino derivatives offer superior selectivity profiles for "difficult" kinases

like c-Src due to their ability to probe the stereochemical requirements of the pocket.

Experimental Protocols
Synthesis of 3-Aminoindol-2-one Derivatives
(Asymmetric Route)
Rationale: Direct amination of oxindole is difficult. The preferred route is the nucleophilic

addition to isatin-derived ketimines.

Reagents:

Isatin-derived N-Boc ketimine (Substrate)

Nucleophile (e.g., Indole, Aryl amine)[1]

Catalyst: Chiral Sc(OTf)3 / N,N'-dioxide complex (10 mol%)

Solvent: Dichloromethane (DCM)

Protocol:

Preparation: In a flame-dried Schlenk tube, dissolve the N-Boc ketimine (0.1 mmol) and

Catalyst (0.01 mmol) in anhydrous DCM (2.0 mL).
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Addition: Cool the mixture to 0°C. Add the Nucleophile (0.12 mmol) slowly to prevent

exotherms.

Reaction: Stir at 0°C for 12–24 hours. Monitor consumption of ketimine via TLC

(Hexane/EtOAc 3:1).

Work-up: Quench with water. Extract with DCM (3x). Dry organic layer over Na2SO4.

Purification: Flash column chromatography on silica gel.

Validation: Verify the formation of the C3-N single bond via 1H NMR (Look for

disappearance of imine signal and appearance of exchangeable NH proton).

Kinase Inhibition Assay (c-Src)
Rationale: To quantify the efficacy of the synthesized 3-amino derivative.

Protocol:

System: Use a FRET-based assay (e.g., LanthaScreen) or radiometric 33P-ATP assay.

Enzyme: Recombinant human c-Src kinase (0.2–0.5 nM final concentration).

Substrate: Poly-Glu-Tyr peptide (0.2 mg/mL).

Inhibitor: Dissolve test compounds in DMSO. Prepare 10-point serial dilutions.

Reaction: Incubate Enzyme + Inhibitor + Substrate + ATP (at Km, typically 10 µM) in kinase

buffer (50 mM Tris pH 7.5, 10 mM MgCl2) for 60 minutes at RT.

Detection: Add stop solution/detection antibody. Read fluorescence or radioactivity.

Analysis: Fit data to a sigmoidal dose-response equation to determine IC50.

Mechanistic Visualization
The following diagram illustrates the binding mode of a generic 3-aminoindol-2-one within the

kinase pocket, highlighting the critical H-bonds.
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Figure 2: Mechanistic binding mode. The oxindole core anchors to the hinge, while the C3-

amino linker directs the tail into the hydrophobic pocket.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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